An In-depth Technical Guide to (5,8-Difluoroquinolin-6-yl)boronic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to (5,8-Difluoroquinolin-6-yl)boronic acid: Synthesis, Properties, and Applications
Introduction
This guide provides a comprehensive overview of (5,8-Difluoroquinolin-6-yl)boronic acid, including its core chemical properties, a proposed, detailed synthetic protocol based on established methodologies, and a discussion of its potential applications in drug discovery and development. The information herein is intended to empower researchers to synthesize and utilize this valuable chemical building block in their scientific endeavors.
Core Properties and Data
The fundamental properties of (5,8-Difluoroquinolin-6-yl)boronic acid are summarized in the table below. These values are calculated based on its chemical structure, as direct experimental data is not widely available.
| Property | Value |
| Chemical Formula | C₉H₆BF₂NO₂ |
| Molecular Weight | 208.96 g/mol |
| Appearance (Predicted) | White to off-white solid |
| Solubility (Predicted) | Soluble in organic solvents like DMSO, DMF, and methanol; limited solubility in water. |
| pKa (Predicted) | ~8.5-9.5 (typical for arylboronic acids) |
Proposed Synthesis: A Detailed Experimental Protocol
The synthesis of (5,8-Difluoroquinolin-6-yl)boronic acid can be efficiently achieved from a suitable precursor, such as 6-bromo-5,8-difluoroquinoline, via a palladium-catalyzed Miyaura borylation reaction.[3][4][6] This method is widely employed for the conversion of aryl halides to arylboronic esters due to its high functional group tolerance and generally good yields. The resulting boronate ester can then be hydrolyzed to the desired boronic acid.
Precursor: 6-Bromo-5,8-difluoroquinoline (Commercially available from specialized vendors)
Overall Reaction Scheme:
Caption: Proposed two-step synthesis of (5,8-Difluoroquinolin-6-yl)boronic acid.
Step-by-Step Methodology:
Part 1: Synthesis of (5,8-Difluoroquinolin-6-yl)boronic acid pinacol ester
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Reaction Setup: To a dry, oven-baked Schlenk flask, add 6-bromo-5,8-difluoroquinoline (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (KOAc, 3.0 eq).
-
Expert Insight: The use of excess bis(pinacolato)diboron helps to drive the reaction to completion. Potassium acetate is a crucial mild base that facilitates the catalytic cycle without promoting significant hydrolysis of the product ester.[3]
-
-
Inert Atmosphere: Seal the flask with a septum, and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst.
-
Reagent Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 eq), to the flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via a syringe. The typical concentration is 0.1-0.2 M with respect to the starting aryl bromide.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 12-24 hours.
-
Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting material.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude pinacol ester can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part 2: Hydrolysis to (5,8-Difluoroquinolin-6-yl)boronic acid
-
Hydrolysis: Dissolve the purified pinacol ester in a mixture of tetrahydrofuran (THF) and 2M aqueous hydrochloric acid (HCl).
-
Reaction: Stir the mixture at room temperature for 4-12 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Isolation:
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with ethyl acetate to remove any unreacted ester.
-
The desired boronic acid often precipitates from the aqueous layer or can be isolated by adjusting the pH and extracting with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
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Applications in Drug Discovery and Development
The (5,8-Difluoroquinolin-6-yl)boronic acid scaffold is a promising building block for the synthesis of novel therapeutic agents. The fluoroquinolone core is central to a class of broad-spectrum antibiotics.[2][7] Furthermore, boronic acids themselves have emerged as important pharmacophores, with drugs like bortezomib (Velcade®) demonstrating their therapeutic potential in oncology.[5][8]
Potential Therapeutic Applications:
-
Antibacterial Agents: The difluoroquinoline core can be further functionalized to develop new antibiotics that may overcome existing resistance mechanisms. The boronic acid handle allows for the facile introduction of various substituents at the 6-position to explore structure-activity relationships.
-
Anticancer Agents: Quinoline derivatives have shown a wide range of anticancer activities. The unique electronic properties of the difluorinated ring system, combined with the ability of the boronic acid to interact with biological targets, make this a compelling scaffold for the design of novel kinase inhibitors or other targeted therapies.[5]
-
Antiviral and Antiparasitic Agents: The versatility of the quinoline scaffold extends to antiviral and antiparasitic applications, and new derivatives are continually being explored.
The following diagram illustrates the role of (5,8-Difluoroquinolin-6-yl)boronic acid as a key intermediate in a drug discovery workflow.
Caption: Drug discovery workflow utilizing (5,8-Difluoroquinolin-6-yl)boronic acid.
Handling, Storage, and Stability
Arylboronic acids are generally stable solids, but certain precautions should be taken to ensure their integrity:
-
Storage: Store in a cool, dry, and well-ventilated area, preferably under an inert atmosphere to minimize oxidative degradation. For long-term storage, refrigeration is recommended.
-
Stability: Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines). This process is typically reversible upon exposure to water. They can also be susceptible to protodeboronation (loss of the boronic acid group) under certain conditions, particularly at high temperatures or extreme pH.[9][10]
-
Handling: Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
Conclusion
(5,8-Difluoroquinolin-6-yl)boronic acid represents a valuable, albeit not commercially cataloged, building block for chemical synthesis. Its preparation via established methods like the Miyaura borylation is feasible and opens the door to a wide array of novel difluoroquinoline derivatives. The insights and detailed protocols provided in this guide are intended to facilitate the synthesis and application of this compound, thereby supporting the advancement of research in drug discovery and materials science.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
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O'Duill, M., et al. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry, 87(15), 10269–10282. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(24), 8498–8500. [Link]
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Wikipedia. (n.d.). Miyaura borylation. [Link]
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
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Hartwig, J. F., et al. (2012). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science, 3(10), 3153-3163. [Link]
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Todd, M. H., et al. (2023). Regioselective Iridium-Catalyzed C8-H Borylation of 4-Quinolones via Transient O-Borylated Quinolines. Chemistry – A European Journal, 29(48), e202301734. [Link]
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ChemRxiv. (2021). Boronic ester derivative-dependent activity of parthenolide analogues. [Link]
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Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1235–1250. [Link]
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Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1235–1250. [Link]
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Wang, B., & James, T. D. (2009). A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. Journal of the American Chemical Society, 131(40), 14220–14221. [Link]
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